molecular formula C15H20F3N3O2S B7043052 1-Methyl-3-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-1-(1-thiophen-2-ylethyl)urea

1-Methyl-3-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-1-(1-thiophen-2-ylethyl)urea

Cat. No.: B7043052
M. Wt: 363.4 g/mol
InChI Key: QRELYYLMZQUZJC-UHFFFAOYSA-N
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Description

1-Methyl-3-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-1-(1-thiophen-2-ylethyl)urea is a synthetic organic compound with a complex structure that includes a piperidine ring, a thiophene moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-1-(1-thiophen-2-ylethyl)urea typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted together under acidic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution, often using trifluoroethyl iodide or trifluoroethyl bromide.

    Attachment of the Thiophene Moiety: The thiophene ring is typically introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated precursor.

    Formation of the Urea Linkage: The final step involves the reaction of the amine group on the piperidine ring with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-1-(1-thiophen-2-ylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Alcohols from the reduction of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Pharmacology: Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Materials Science: The compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-1-(1-thiophen-2-ylethyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or neurological processes.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or neurotransmitter systems, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-1-(1-thiophen-2-ylethyl)urea: can be compared with other piperidine or thiophene derivatives, such as:

Uniqueness

  • Structural Uniqueness : The combination of a piperidine ring, a trifluoroethyl group, and a thiophene moiety in a single molecule is unique and contributes to its distinct chemical and biological properties.
  • Functional Uniqueness : Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-methyl-3-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-1-(1-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2S/c1-10(12-6-4-8-24-12)20(2)14(23)19-11-5-3-7-21(13(11)22)9-15(16,17)18/h4,6,8,10-11H,3,5,7,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRELYYLMZQUZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N(C)C(=O)NC2CCCN(C2=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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